molecular formula C16H16O3 B5589711 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid CAS No. 54301-66-5

2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid

Cat. No.: B5589711
CAS No.: 54301-66-5
M. Wt: 256.30 g/mol
InChI Key: PSDGDNGXVIPBLE-UHFFFAOYSA-N
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Description

2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid and features a hydroxy group and a phenylpropan-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and appropriate phenylpropan-2-yl derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenylpropan-2-yl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylpropan-2-yl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-(2-propynyloxy)benzoic acid: This compound has a similar structure but features a propynyloxy group instead of a phenylpropan-2-yl group.

    4-(2-hydroxy-2-propyl)benzoic acid: This compound has a hydroxypropyl group attached to the benzene ring.

Uniqueness

2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-16(2,11-6-4-3-5-7-11)12-8-9-14(17)13(10-12)15(18)19/h3-10,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDGDNGXVIPBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351714
Record name Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54301-66-5
Record name Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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